(3R)-3-tert-butyl-2-[(3R)-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]-2H-1,3-benzoxaphosphole
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Overview
Description
The compound “(3R)-3-tert-butyl-2-[(3R)-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]-2H-1,3-benzoxaphosphole” is a complex organic molecule featuring multiple benzoxaphosphole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of benzoxaphosphole rings and the introduction of tert-butyl groups. Common synthetic routes may include:
Formation of Benzoxaphosphole Rings: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Tert-Butyl Groups: This step may involve alkylation reactions using tert-butyl halides under basic conditions.
Industrial Production Methods
Industrial production of such compounds may involve scalable synthetic routes, often optimized for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions may lead to the formation of reduced derivatives, often involving hydrogenation.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Reagents like alkyl halides for alkylation or halogenating agents for halogenation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various chemical reactions.
Materials Science: Its unique structure may make it useful in the development of new materials with specific properties.
Biology and Medicine
Drug Development:
Biological Studies: May be used as a probe or reagent in biochemical research.
Industry
Polymer Science: Could be used in the synthesis of novel polymers with specific characteristics.
Mechanism of Action
The mechanism by which the compound exerts its effects depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Specific biochemical pathways that the compound may influence.
Comparison with Similar Compounds
Similar Compounds
(3R,3’S)-β,β-carotene-3,3’-Diol: A compound with similar structural features but different functional groups.
Other Benzoxaphosphole Derivatives: Compounds with similar core structures but varying substituents.
Uniqueness
The unique combination of tert-butyl groups and benzoxaphosphole rings in the compound may confer specific chemical properties, such as increased stability or reactivity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C22H28O2P2 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(3R)-3-tert-butyl-2-[(3R)-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]-2H-1,3-benzoxaphosphole |
InChI |
InChI=1S/C22H28O2P2/c1-21(2,3)25-17-13-9-7-11-15(17)23-19(25)20-24-16-12-8-10-14-18(16)26(20)22(4,5)6/h7-14,19-20H,1-6H3/t19?,20?,25-,26-/m1/s1 |
InChI Key |
CAVTUIDTRDJLGP-VUQMRDPMSA-N |
Isomeric SMILES |
CC(C)(C)[P@]1C(OC2=CC=CC=C21)C3OC4=CC=CC=C4[P@]3C(C)(C)C |
Canonical SMILES |
CC(C)(C)P1C(OC2=CC=CC=C21)C3OC4=CC=CC=C4P3C(C)(C)C |
Origin of Product |
United States |
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